molecular formula C17H27N3O B11800084 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide

Cat. No.: B11800084
M. Wt: 289.4 g/mol
InChI Key: ZHIKMZFDHZAZOP-VYRBHSGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used for the formation of C-N bonds in piperidine derivatives.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions often involve specific temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit various pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . The exact mechanism depends on the specific structure and functional groups present in the compound.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide

InChI

InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16?/m0/s1

InChI Key

ZHIKMZFDHZAZOP-VYRBHSGPSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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